rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride
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Overview
Description
rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride: is a synthetic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as tert-butyl, methyl, and amino groups are introduced through various organic reactions like alkylation, amination, and esterification.
Hydrochloride Formation: The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate
- rac-1-tert-butyl 3-methyl (3S,6S)-6-aminoazepane-1,3-dicarboxylate
- 1-tert-butyl 3-methyl (3R,6R)-6-hydroxyazepane-1,3-dicarboxylate
Uniqueness
rac-1-tert-butyl 3-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H25ClN2O4 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,6R)-6-aminoazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-9(11(16)18-4)5-6-10(14)8-15;/h9-10H,5-8,14H2,1-4H3;1H/t9-,10-;/m1./s1 |
InChI Key |
IMRCKZRAMWSBPA-DHTOPLTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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